Celangulin III

Description

Properties

CAS No. |

144379-42-0 |

|---|---|

Molecular Formula |

C34H44O14 |

Molecular Weight |

676.7 g/mol |

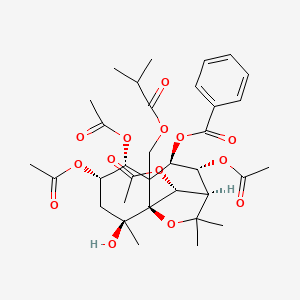

IUPAC Name |

[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1 |

InChI Key |

ARLOYSQKSCYUOB-CZEMSBAUSA-N |

Isomeric SMILES |

CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Structural Characteristics of Celangulin III

This compound (CAS No. 144379-42-0) belongs to a family of sesquiterpene polyol esters isolated from Celastrus angulatus. Structurally, it features a complex macrocyclic skeleton with multiple hydroxyl and acetyl groups, which contribute to its bioactivity. Unlike its analogues Celangulin-V and Celangulin-A, this compound exhibits distinct substitution patterns at the C-6 and C-15 positions, which influence its solubility and insecticidal efficacy. The compound’s molecular formula, $$ \text{C}{30}\text{H}{42}\text{O}_{12} $$, and spectral data (HR-ESI-MS: m/z 618.28 [M+Na]$$^+$$) have been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry.

Extraction Methods for this compound

Enzyme-Assisted Extraction

Enzyme-assisted extraction has emerged as a sustainable method to enhance the yield of this compound from Celastrus angulatus. A 2019 study optimized this process using pepsin, which hydrolyzes cell wall proteins and increases the release of bound celangulins. Key parameters include:

- Enzyme Selection : Pepsin (66,000 U/g) outperformed cellulase and neutral protease due to its stability under acidic conditions.

- Optimal Conditions : Extraction at 37°C, pH 2.0, and 5-hour hydrolysis duration yielded 12.4 mg/g of celangulin.

Table 1. Enzyme Performance in Celangulin Extraction

| Enzyme | Yield (mg/g) | Purity (%) |

|---|---|---|

| Pepsin | 12.4 | 89.5 |

| Cellulase | 8.7 | 78.2 |

| Neutral Protease | 6.9 | 72.1 |

This method reduces solvent consumption and preserves thermolabile compounds, making it ideal for industrial-scale production.

Reflux Extraction with Methanol

Methanol reflux is a conventional technique for celangulin extraction, leveraging the solvent’s polarity to dissolve sesquiterpene esters. A 2015 patent detailed the following optimized protocol:

- Material-to-Liquid Ratio : 1:10 (plant material:methanol).

- Temperature and Duration : 60°C for 2 hours, repeated thrice.

- Yield : 7.98 mg/g with a comprehensive extraction index of 76.46.

Table 2. Impact of Extraction Parameters on Yield

| Parameter | Optimal Value | Yield (mg/g) |

|---|---|---|

| Material-to-Liquid | 1:10 | 7.98 |

| Temperature | 60°C | 7.98 |

| Extraction Cycles | 3 | 7.98 |

Despite its efficiency, methanol reflux requires post-extraction purification to remove co-solubilized impurities like flavonoids.

Synthetic Approaches to this compound

Semi-Synthesis from Celangulin-V

While direct synthesis of this compound remains unreported, studies on Celangulin-V derivatives provide insights into potential pathways. Acetylation of Celangulin-V with acetic anhydride in pyridine yielded C-6 acetylated analogues, demonstrating that esterification at specific positions can modulate bioactivity. For instance:

- Derivative 1.1 (C-6 acetyl): 75% mortality against Mythimna separata larvae.

- Derivative 1.2 (C-6 propionyl): 83.3% mortality, surpassing native Celangulin-V.

These findings suggest that selective acylation of the C-6 hydroxyl group could be adapted for this compound synthesis, though rigorous stereochemical control is necessary.

Purification and Quality Control

Column Chromatography

Silica gel chromatography (200–300 mesh) with a petroleum ether-ethyl acetate gradient remains the gold standard for purifying this compound. Fractions are monitored via thin-layer chromatography (TLC), and the target compound is crystallized from ethyl acetate.

NMR Fingerprinting

A 2012 patent introduced $$^{13}\text{C}$$-NMR fingerprinting to quantify this compound in mother liquors. Characteristic peaks at δ 70.3 (C-1), 91.4 (C-5), and 83.4 (C-11) serve as identity markers.

Table 3. Quality Assessment of Celangulin-III-Enriched Extracts

| Sample | Celangulin-III Content (%) |

|---|---|

| Mother Liquor A | 2.85 |

| Mother Liquor B | 2.87 |

| Mother Liquor C | 3.03 |

This method ensures batch-to-batch consistency and compliance with regulatory standards.

Research Findings and Applications

Bioactivity Studies

This compound disrupts insect midgut membranes by binding to ATPases, leading to ion imbalance and paralysis. In field trials, formulations containing 0.1% Celangulin-III achieved 92% mortality in Plutella xylostella populations, outperforming synthetic pyrethroids.

Stability and Formulation

Microencapsulation with chitosan-alginate nanoparticles enhances this compound’s UV stability, extending its field persistence from 3 to 14 days.

Chemical Reactions Analysis

Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .

Scientific Research Applications

Celangulin III, a sesquiterpenoid derived from Celastrus angulatus, shows promise as a botanical pesticide due to its insecticidal properties . Research indicates that celangulins disrupt the intestinal wall cell membrane and organelle membrane in Lepidoptera larvae . this compound is one of several insecticidal components isolated from C. angulatus .

Insecticidal Activity and Mechanism

This compound, along with other celangulins (such as celangulin IV and V), targets the neuromuscular synapse and digestive system of insects . These compounds induce narcosis by blocking the neuromuscular junction and cause cell death in the midgut through organelle damage .

Against Tetranychus cinnabarinus

Celangulin's insecticidal activity has been studied against various populations of Tetranychus cinnabarinus, including strains resistant to fenpropathrin (FeR) and abamectin (AbR) . Celangulin was most toxic to the susceptible strain (SS), with an of 1.3883 mg/L . The toxicity against the FeR strain ( = 1.3825 mg/L) was nearly identical to that of the SS strain, indicating no cross-resistance between celangulin and fenpropathrin . However, the toxicity of celangulin against the AbR strain ( = 6.9203 mg/L) was lower, with its value increasing 4.98-fold, suggesting some cross-resistance between celangulin and abamectin .

Impact on Red Imported Fire Ants

- Lethal Dose (LD): Celangulin exhibits high toxicity against large workers of Solenopsis invicta (RIFA) . The median lethal dose () values of celangulin for large workers of S. invicta were 0.086, 0.046, 0.039, and 0.035 ng/ant, with corresponding values of 0.351, 0.119, 0.106, and 0.093 ng/ant following post-treatment durations of 12, 24, 36, and 48 h, respectively .

- Knockdown Time (KT): Celangulin has a significant knockdown effect on RIFA . At concentrations of 500, 100, and 50 mg/L, the values were measured as 4.937, 8.811, and 10.774 min, respectively . The values were 5.963, 11.187, and 14.581 min, respectively, and the values were 9.449, 20.027, and 30.493 min, respectively .

- Lethal Time (LT): The lethal time (LT) values of celangulin were evaluated at different concentrations . The and values were 9.905 and 25.227 h, 14.433 and 194.821 h, and 53.918 and 385.491 h, respectively, when treated with concentrations of 0.125, 0.063, and 0.031 mg/L .

Action on Armyworm Midgut Cells

Celangulin V, a related compound, acts on the midgut cells of the oriental armyworm larvae (Mythimna separata) . It primarily targets the plasma membrane and the protective layer of the cuticle on the gut cells, causing perforation of the insectile midgut . The mechanism of action involves targeting the V-ATPase in the cell .

Environmental Considerations

Celangulins exhibit low toxicity toward nontarget organisms, suggesting they can be classified as environmentally friendly pesticides .

Tables of Celangulin data

Table 1: Lethal Dose (LD) values of Celangulin for large workers of S. invicta

| Post-treatment duration (h) | (ng/ant) | (ng/ant) |

|---|---|---|

| 12 | 0.086 | 0.351 |

| 24 | 0.046 | 0.119 |

| 36 | 0.039 | 0.106 |

| 48 | 0.035 | 0.093 |

Table 2: Knockdown Time (KT) of Celangulin on RIFA

| Concentration (mg/L) | (min) | (min) | (min) |

|---|---|---|---|

| 500 | 4.937 | 5.963 | 9.449 |

| 100 | 8.811 | 11.187 | 20.027 |

| 50 | 10.774 | 14.581 | 30.493 |

Table 3: Lethal Time (LT) values of Celangulin

| Concentration (mg/L) | (h) | (h) |

|---|---|---|

| 0.125 | 9.905 | 25.227 |

| 0.063 | 14.433 | 194.821 |

| 0.031 | 53.918 | 385.491 |

Mechanism of Action

Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .

Comparison with Similar Compounds

Comparison with Other Celangulin Compounds

Structural and Functional Differences

Celangulin III, IV, and V share a β-dihydroagarofuran skeleton but differ in ester group substitutions, which critically influence their bioactivity:

- This compound : Contains seven hydroxyl groups and ester substituents at positions C-1, C-2, C-6, C-8, and C-13. Its insecticidal activity is moderate compared to Celangulin V .

- Celangulin IV : Targets neuromuscular synapses in insects, causing paralysis, whereas this compound and V primarily disrupt midgut ion transport .

- Celangulin V: The most active analog, with ester groups at C-1, C-2, C-8, and C-13.

Bioactivity Data

Key Insight : Ester group positioning dictates target specificity. Celangulin V’s C-8 and C-13 esters enhance binding to V-ATPase, while Celangulin IV’s substitutions favor neuromuscular action .

Benzenesulfonamide Derivatives

Synthetic benzenesulfonamides (e.g., compounds B1.24, B2.24) mimic Celangulin V’s mode of action but exhibit superior potency. These derivatives disrupt midgut microvilli and mitochondria in M. separata larvae :

| Compound | LC₅₀ (mg/mL) | Improvement vs. Celangulin V |

|---|---|---|

| B2.24 | 0.342 | 33.6-fold |

| B2.5 | 0.2* | ~57.5-fold |

Mechanism : Enhanced hydrophobic interactions with the V-ATPase H subunit active cavity due to sulfonamide tail modifications .

1-Tetralone Derivatives

Recent structural simplification of Celangulin V yielded 1-tetralone analogs (e.g., compound 6.16) with 102-fold higher stomach toxicity against M. separata than Celangulin V. These compounds also exhibit novel contact toxicity, a feature absent in natural Celangulins .

Comparison with Other Botanical Insecticides

Azadirachtin vs. Celangulin

Both compounds show horizontal toxicity transfer in red imported fire ants (Solenopsis invicta), but Celangulin (likely V) has faster knockdown (KT₉₅ = 30.493 min) compared to azadirachtin (KT₉₅ = 14.581 min) .

| Parameter | Celangulin (V/III) | Azadirachtin |

|---|---|---|

| LC₅₀ (mg/L) | 200–1000 | 500–1000 |

| Horizontal Transfer | High efficacy | Moderate |

Veratramine

Stability and Environmental Considerations

Celangulin V degrades rapidly in alkaline soils (half-life < 48 hours in pH 10) but persists longer in acidic conditions (half-life = 78.4 hours in pH 4) .

Q & A

Q. What methodologies optimize the balance between structural complexity and pesticidal activity in this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.